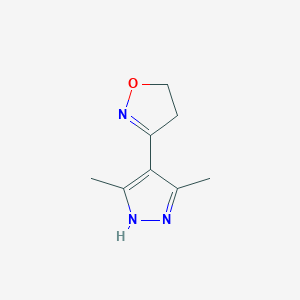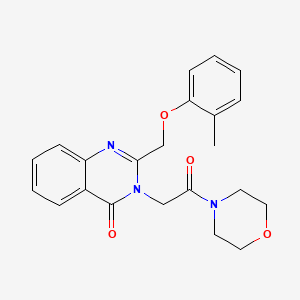
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that features a morpholine ring, a quinazolinone moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the phenoxy group, and the final coupling with the morpholine ring. Common synthetic routes include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol reacts with a halogenated quinazolinone intermediate.
Coupling with Morpholine: The final step involves the acylation of morpholine with the quinazolinone intermediate, typically using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phenols, halogenated intermediates, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Quinazolinone amines.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a wide range of industrial applications.
Quinazolinone Derivatives: Compounds with similar core structures but different substituents, used in various therapeutic applications.
Phenoxy Compounds: Molecules containing the phenoxy group, known for their biological activities.
Uniqueness
Morpholine, 4-((2-((2-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is unique due to its combination of a morpholine ring, a quinazolinone core, and a phenoxy group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85063-18-9 |
|---|---|
Molecular Formula |
C22H23N3O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(2-methylphenoxy)methyl]-3-(2-morpholin-4-yl-2-oxoethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O4/c1-16-6-2-5-9-19(16)29-15-20-23-18-8-4-3-7-17(18)22(27)25(20)14-21(26)24-10-12-28-13-11-24/h2-9H,10-15H2,1H3 |
InChI Key |
FKVBBGBZGODPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


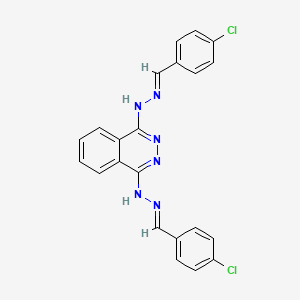
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)

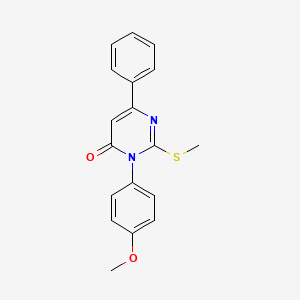
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)

![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)

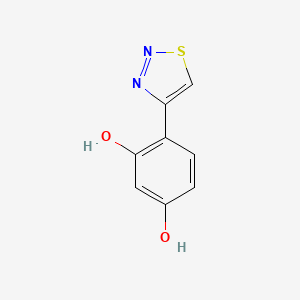
![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)

![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)
![7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B15214193.png)
